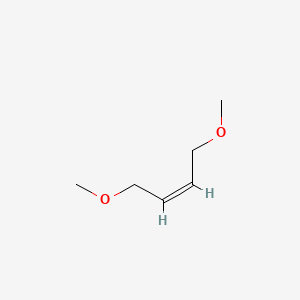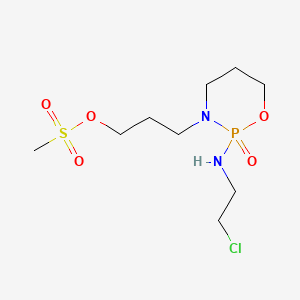
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a chemical compound with the molecular formula C8H18ClN2O5PS. It is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide involves several steps. The key synthetic route includes the reaction of 2-chloroethylamine with oxazaphosphorine derivatives under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications and is being researched for its effects on different medical conditions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide stands out due to its unique chemical structure and properties. Similar compounds include other oxazaphosphorine derivatives and chloroethylamine-based compounds. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Properties
CAS No. |
37753-13-2 |
|---|---|
Molecular Formula |
C9H20ClN2O5PS |
Molecular Weight |
334.76 g/mol |
IUPAC Name |
3-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]propyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN2O5PS/c1-19(14,15)17-9-3-7-12-6-2-8-16-18(12,13)11-5-4-10/h2-9H2,1H3,(H,11,13) |
InChI Key |
RNHZZBODUNBXRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN1CCCOP1(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
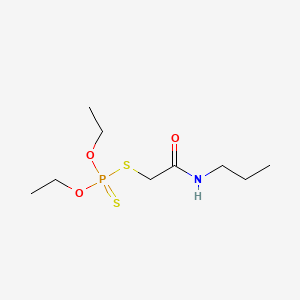
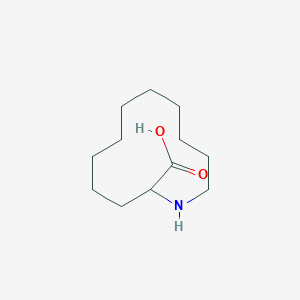

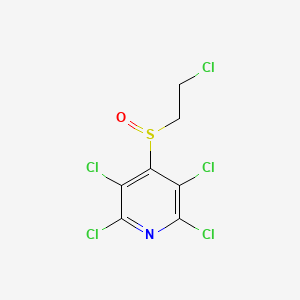
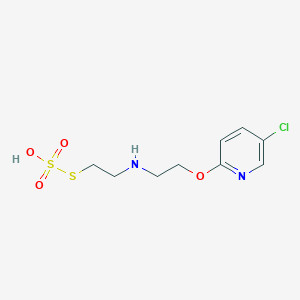
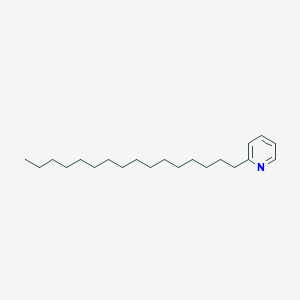
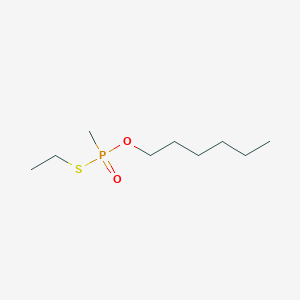
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)

